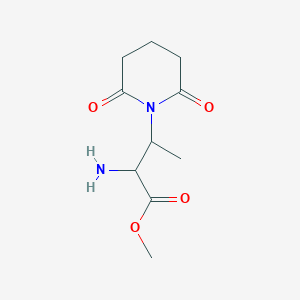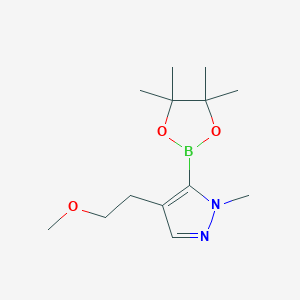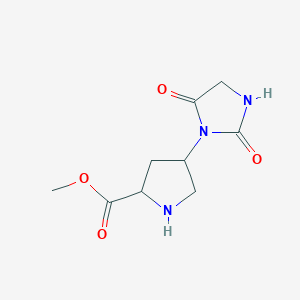![molecular formula C11H15ClF3N B1433147 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride CAS No. 1423034-77-8](/img/structure/B1433147.png)
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride
Overview
Description
“4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H15ClF3N . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a phenyl ring, which is further substituted with a trifluoromethyl group .Scientific Research Applications
Synthesis and Structural Properties
Research has explored synthetic routes and structural properties of novel compounds, where "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" may serve as an intermediary or structural analog. For instance, the synthesis and spectroscopic investigation of substituted thiazolidin-4-ones provide insights into the conformation of products obtained from reactions involving similar chloral and amine compounds. Such studies enhance understanding of reaction mechanisms and product formation in organic chemistry (R. Issac & J. Tierney, 1996).
Environmental Remediation
Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential applications for "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" derivatives in water treatment technologies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, underscoring the importance of functionalized amines in environmental cleanup efforts (M. Ateia et al., 2019).
Catalysis
The compound has relevance in catalysis, where derivatives or structurally related compounds could enhance the efficiency of organic synthesis reactions. Studies on metal cation-exchanged clay catalysts for organic synthesis highlight the versatility of amine-based catalysts in promoting a variety of reactions, including Friedel-Crafts alkylation and rearrangement of alkyl phenyl ethers. Such research points to the potential utility of "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" in developing novel catalytic processes (Jun-ichi Tateiwa & S. Uemura, 1997).
Biomedical Applications
Explorations into bio-inspired adhesives and biomedical materials have also highlighted the significance of amine functionalities. Studies on catechol-conjugated chitosan, which mimics the adhesive proteins of mussels, reveal the potential for developing novel biomedical adhesives and tissue sealants. Such research underscores the potential biomedical applications of amine-containing compounds like "4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride" and its derivatives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Safety And Hazards
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15;/h4-7H,1-3,8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBLEFKUMGVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



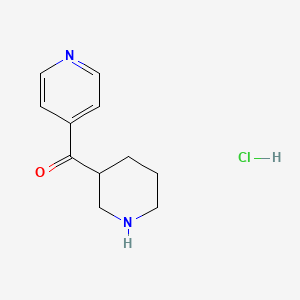
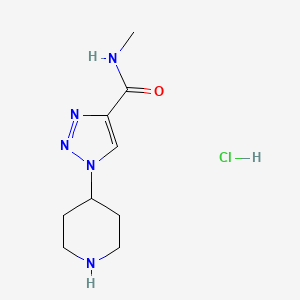
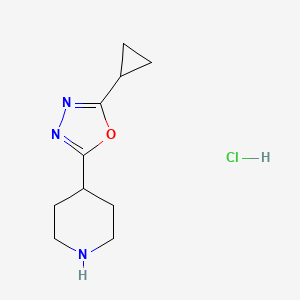
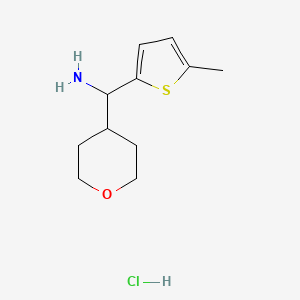
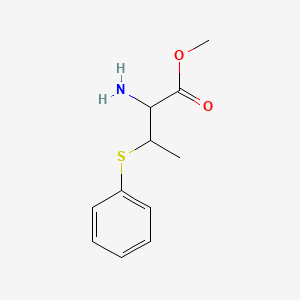
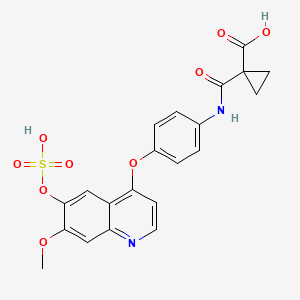
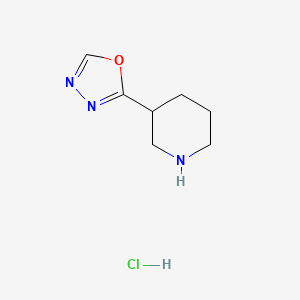

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
